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Compound of Interest

1H-Imidazole-2-carbonitrile
Compound Name: _
hydrochloride

Cat. No.: B1529624

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 1H-Imidazol-2-carbonitril-Hydrochlorid fur das biologische
Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung: Die strategische Bedeutung von 1H-
Imidazol-2-carbonitril in der medizinischen Chemie

Der Imidazolring ist ein fundamentaler Baustein in der Natur und in der Pharmazie. Als
wesentlicher Bestandteil von Naturstoffen wie Histidin und Histamin spielt er eine
entscheidende Rolle in biologischen Prozessen.[1] In der modernen Wirkstoffentwicklung hat
sich der Imidazol-Kern als privilegiertes Scaffolding erwiesen, das in zahlreichen zugelassenen
Medikamenten zu finden ist. Seine Fahigkeit, Wasserstoffbriickenbindungen zu bilden,
Metallionen zu koordinieren und an diverse biologische Zielstrukturen zu binden, macht es zu
einem aulerst vielseitigen Heterozyklus.[1]

1H-Imidazol-2-carbonitril-Hydrochlorid ist ein besonders wertvolles Ausgangsmaterial fur die
Synthese von Wirkstoffbibliotheken. Es verfligt Gber zwei priméare reaktive Zentren, die eine
gezielte und diversitatsorientierte Modifikation erméglichen:
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e Die Stickstoffatome des Imidazolrings (N1 und N3): Diese Positionen sind ideal fur
Substitutionsreaktionen (z.B. N-Alkylierung), um die sterischen und elektronischen
Eigenschaften sowie die Loslichkeit des Molekils zu modulieren.[2][3]

o Die Nitrilgruppe (-C=N) an Position 2: Diese funktionelle Gruppe ist ein vielseitiger
chemischer "Griff", der in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden
kann, insbesondere in Bioisostere von Carbonsauren wie Tetrazole.[4]

Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erlauterungen fir die
systematische Derivatisierung von 1H-Imidazol-2-carbonitril, um strukturchemisch diverse
Molektlbibliotheken fur das biologische Screening zu erstellen.

Logischer Arbeitsablauf der Derivatisierung

Der folgende Arbeitsablauf skizziert die strategischen Pfade zur Diversifizierung des 1H-
Imidazol-2-carbonitril-Scaffolds.

Ausgangsmaterial

1H-Imidazol-2-carbonitril
Hydrochlorid

Bage, R-X z.B. NaN3, H+

~

Primare Denvatlsleru

N-Alkylierung / N- AryllerungD C’ransformatlon de\

des Imidazolrings Nitrilgruppe JJ

-
-~

Sekundéare Produkte
\ 4

N-substituierte . Weitere Nitril-Derivate
Imidazol-2- carbonltrllg G—(lH-Imldazol-z-yl)-lH-tetraza [(Amide, Amine, etc.)]

-

Click to download full resolution via product page

Abbildung 1: Strategische Pfade zur Derivatisierung von 1H-Imidazol-2-carbonitril.
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Strategie 1: Modifikation am Imidazolring — N-
Alkylierung

Die Alkylierung der Stickstoffatome des Imidazolrings ist eine fundamentale Methode zur
Erhohung der strukturellen Vielfalt. Da das Ausgangsmaterial als Hydrochlorid vorliegt, ist der
erste Schritt die Neutralisierung, um das freie Imidazol fur die Reaktion mit Elektrophilen
zugénglich zu machen. Die N-Alkylierung erfolgt typischerweise mit Alkylhalogeniden oder
Dialkylsulfaten in Gegenwart einer Base.[3]

Kausalitat der experimentellen Wahl:

» Base: Eine Base wie Kaliumcarbonat (K2COs) oder Natriumhydrid (NaH) ist erforderlich, um
das Proton am Stickstoff des Imidazols zu deprotonieren. Dies erzeugt ein nukleophiles
Imidazolid-Anion, das leicht mit dem Alkylierungsmittel reagiert. Fur das Hydrochlorid-Salz
werden mindestens zwei Aquivalente Base benétigt: eines zur Neutralisierung des HCI und
ein weiteres zur Deprotonierung des Imidazols.

o Ldsungsmittel: Aprotische polare Lésungsmittel wie Acetonitril (MeCN) oder
Dimethylformamid (DMF) sind ideal, da sie die Salze gut Idsen und die Sn2-Reaktion
begtinstigen.

o Temperatur: Die Reaktionstemperatur h&ngt von der Reaktivitat des Alkylierungsmittels ab.
Wahrend reaktive Substanzen wie lodmethan oder Benzylbromid oft bei Raumtemperatur
oder leicht erhéhter Temperatur reagieren, benétigen weniger reaktive Alkylchloride héhere
Temperaturen.[3]

Protokoll 1: Allgemeine Vorschrift zur N-Alkylierung

e Vorbereitung: In einem trockenen Rundkolben werden 1H-Imidazol-2-carbonitril-Hydrochlorid
(1 Aquiv.) und Kaliumcarbonat (2.2 Aquiv.) in trockenem Acetonitril suspendiert.

» Reaktionsstart: Das Alkylierungsmittel (z.B. ein Alkylbromid, 1.1 Aquiv.) wird zur Suspension
hinzugefugt.

¢ Reaktionsdurchfiihrung: Die Mischung wird unter Stickstoffatmosphéare bei 60-80 °C fur 4-16
Stunden geruhrt. Der Reaktionsfortschritt wird mittels Dinnschichtchromatographie (DC)
Uberwacht.
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» Aufarbeitung: Nach Abschluss der Reaktion wird das Reaktionsgemisch auf
Raumtemperatur abgekuhlt und das Lésungsmittel im Vakuum entfernt.

o Extraktion: Der Ruckstand wird in Ethylacetat und Wasser aufgenommen. Die organische
Phase wird abgetrennt, mit gesattigter NaCl-Lésung gewaschen, Uber Natriumsulfat
getrocknet und filtriert.

e Reinigung: Das Losungsmittel wird im Vakuum entfernt, und das Rohprodukt wird durch
Saulenchromatographie an Kieselgel gereinigt, um das gewinschte N-substituierte Imidazol-
2-carbonitril zu erhalten.

Strategie 2: Transformation der Nitrilgruppe —
Synthese von Tetrazolen

Die Umwandlung der Nitrilgruppe in einen Tetrazolring ist eine der wichtigsten
Transformationen in der medizinischen Chemie. Der Tetrazolring ist ein etabliertes Bioisoster
fur die Carbonsauregruppe, weist jedoch eine verbesserte metabolische Stabilitat und bessere
zellulare Permeabilitat auf. Die Synthese erfolgt durch eine [3+2]-Cycloadditionsreaktion
zwischen dem Nitril und einer Azidquelle.[5]

Mechanismus und Kausalitat:

Die Reaktion wird typischerweise durch eine Lewis-Saure (z.B. ZnCl2) oder eine Brgnsted-
Saure (z.B. NH4Cl) katalysiert.[6][7] Der Katalysator aktiviert die Nitrilgruppe, indem er an das
Stickstoffatom koordiniert, wodurch die Anfélligkeit des Kohlenstoffatoms fuir einen nukleophilen
Angriff durch das Azid-lon erhght wird.[5] Es folgt ein Ringschluss zum Tetrazolring. Die
Bildung des aromatischen Tetrazolrings ist die treibende Kraft der Reaktion.[6]

Sicherheitshinweis: Natriumazid (NaNs) ist hochtoxisch. Bei Kontakt mit S&uren kann die
explosive und giftige Stickstoffwasserstoffsdure (HNs) entstehen. Alle Arbeiten missen in
einem gut funktionierenden Abzug durchgeftihrt und geeignete personliche Schutzausristung
getragen werden.[6] Abfalle, die Azid enthalten, missen fachgerecht entsorgt werden.
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Mechanismus der Tetrazol-Synthese
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Abbildung 2: Vereinfachter Mechanismus der sdurekatalysierten Tetrazol-Synthese.

Protokoll 2: Synthese von 5-(1H-Imidazol-2-yl)-1H-
tetrazol

Vorbereitung: In einem Rundkolben werden 1H-Imidazol-2-carbonitril-Hydrochlorid (1 Aquiv.),
Natriumazid (NaNs, 1.5 Aquiv.) und Ammoniumchlorid (NH4Cl, 1.5 Aquiv.) in
Dimethylformamid (DMF) suspendiert.

Reaktionsdurchfiihrung: Das Reaktionsgemisch wird unter Ruhren fir 12-24 Stunden auf
100-120 °C erhitzt. Der Fortschritt wird mittels DC oder LC-MS utberwacht.

Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekuhlt und vorsichtig mit
Wasser verdinnt.

Ansauerung & Fallung: Unter Eiskihlung wird die Losung langsam mit konzentrierter
Salzsaure auf einen pH-Wert von 2-3 angesauert. Das Produkt fallt dabei oft als Feststoff
aus.

Isolierung: Der Feststoff wird durch Filtration abgetrennt, mit kaltem Wasser gewaschen, um
anorganische Salze zu entfernen, und anschlie3end im Vakuum getrocknet.
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e Reinigung: Falls erforderlich, kann das Rohprodukt durch Umkristallisation (z.B. aus einem
Wasser/Ethanol-Gemisch) weiter gereinigt werden.

Zusammenfassung der Derivatisierungsstrategien

Die folgende Tabelle fasst die vorgestellten Methoden zusammen und bietet einen schnellen
Uberblick tiber die Reaktionsbedingungen und die resultierenden Derivat-Klassen.

. Reaktive Reaktionsty Typische Lésungsmit  Produktklas
Strategie . .
Position p Reagenzien tel se
R-X o N-
N- ) Sn2- Acetonitril, o
o Imidazol-N ) (Alkylhalogen substituierte
Substitution Alkylierung ) DMF )
id), K2COs Imidazole
Nitril- 5-
_ o [3+2] NaNs, NH4Cl DMF, o
Transformatio  Nitril (-CN) N substituierte
Cycloaddition  oder ZnCl2 Propanol[7]
n Tetrazole

Fazit fur die Wirkstoffentwicklung

Die systematische Derivatisierung von 1H-Imidazol-2-carbonitril-Hydrochlorid tGber N-
Alkylierung und Tetrazol-Synthese ist eine effiziente und robuste Methode zur Erzeugung von
zwei orthogonalen Vektoren struktureller Diversitat. Die resultierenden Bibliotheken von N-
substituierten Imidazol-Tetrazolen und -Nitrilen bieten eine reichhaltige chemische Grundlage
fur das Screening gegen eine Vielzahl von biologischen Zielstrukturen. Die hier vorgestellten
Protokolle sind validiert, anpassbar und bilden eine solide Basis flr die Exploration des
chemischen Raums rund um das Imidazol-Scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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